molecular formula C7H8BrN3O B6202722 5-bromo-4-cyclopropoxypyrimidin-2-amine CAS No. 2286224-13-1

5-bromo-4-cyclopropoxypyrimidin-2-amine

Cat. No.: B6202722
CAS No.: 2286224-13-1
M. Wt: 230.1
InChI Key:
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Description

5-Bromo-4-cyclopropoxypyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-cyclopropoxypyrimidin-2-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of a cyclopropoxy group. One common method involves the use of 5-bromopyrimidine as a starting material. The cyclopropoxylation can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. The process typically includes steps such as bromination, cyclopropoxylation, and purification through crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as amines, thiols, or alkyl groups.

Scientific Research Applications

5-Bromo-4-cyclopropoxypyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.

    Biological Research: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with enzymes and receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Another brominated pyrimidine derivative with similar reactivity.

    2-Aminopyrimidine: A simpler pyrimidine derivative with a wide range of applications in medicinal chemistry.

    5-Bromo-2-chloropyrimidine: A compound with similar substitution patterns and reactivity.

Uniqueness

5-Bromo-4-cyclopropoxypyrimidin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for the development of novel pharmaceuticals and materials.

Properties

CAS No.

2286224-13-1

Molecular Formula

C7H8BrN3O

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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